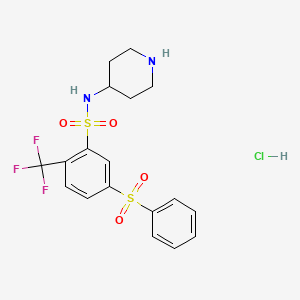

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

WAY 316606 Hydrochlorid ist ein niedermolekularer Inhibitor des sekretierten Frizzled-Related Protein-1 (sFRP-1). Diese Verbindung ist bekannt für ihre Rolle bei der Modulation des Wnt-Signalwegs, der in verschiedenen biologischen Prozessen entscheidend ist, einschließlich Knochenbildung und Haarfollikelwachstum . Der chemische Name von WAY 316606 Hydrochlorid lautet 5-(Phenylsulfonyl)-N-4-piperidinyl-2-(trifluormethyl)benzolsulfonamidhydrochlorid .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY 316606 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernbenzolsulfonamidstruktur. Der allgemeine Syntheseweg umfasst:

Bildung des Benzolsulfonamid-Kerns: Der erste Schritt beinhaltet die Sulfonierung eines Benzolderivats, um die Sulfonamidgruppe einzuführen.

Einführung der Piperidinylgruppe: Die Piperidinylgruppe wird dann durch eine nukleophile Substitutionsreaktion an den Benzolsulfonamid-Kern gebunden.

Addition der Trifluormethylgruppe: Die Trifluormethylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt.

Bildung des Hydrochloridsalzes: Schließlich wird das Hydrochloridsalz durch Reaktion der freien Base mit Salzsäure gebildet.

Industrielle Produktionsmethoden

Die industrielle Produktion von WAY 316606 Hydrochlorid folgt in der Regel demselben Syntheseweg, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, einschließlich Temperaturregelung, Lösungsmittelauswahl und Reinigungstechniken wie Umkristallisation und Chromatographie.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY 316606 hydrochloride involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The general synthetic route includes:

Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonylation of a benzene derivative to introduce the sulfonamide group.

Introduction of the Piperidinyl Group: The piperidinyl group is then attached to the benzene sulfonamide core through a nucleophilic substitution reaction.

Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of WAY 316606 hydrochloride typically follows the same synthetic route but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Arten von Reaktionen

WAY 316606 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in Amine umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Piperidinylgruppe oder den Benzolring modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte Benzolsulfonamide.

Wissenschaftliche Forschungsanwendungen

WAY 316606 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um den Wnt-Signalweg zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Knochenbildung und dem Haarfollikelwachstum.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Wnt-Signalweg abzielen.

Wirkmechanismus

WAY 316606 Hydrochlorid entfaltet seine Wirkungen durch die Hemmung des sekretierten Frizzled-Related Protein-1 (sFRP-1), das ein Antagonist des Wnt-Signalwegs ist . Durch die Hemmung von sFRP-1 erhöht WAY 316606 Hydrochlorid die Wnt-Signalisierung, was zu einer verstärkten Knochenbildung und einem verstärkten Haarfollikelwachstum führt . Die molekularen Ziele umfassen sFRP-1 und Komponenten des Wnt-Signalwegs, wie z. B. β-Catenin .

Wirkmechanismus

WAY 316606 hydrochloride exerts its effects by inhibiting secreted Frizzled-Related Protein-1 (sFRP-1), which is an antagonist of the Wnt signaling pathway . By inhibiting sFRP-1, WAY 316606 hydrochloride increases Wnt signaling, leading to enhanced bone formation and hair follicle growth . The molecular targets include sFRP-1 and components of the Wnt signaling pathway, such as β-catenin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

WAY 262611: Ein weiterer sFRP-1-Inhibitor mit ähnlichen Wirkungen auf den Wnt-Signalweg.

IWP-2: Ein Inhibitor der Wnt-Produktion, der denselben Weg beeinflusst, aber über einen anderen Mechanismus.

XAV939: Ein Tankyrase-Inhibitor, der Axin stabilisiert, was zu einem Abbau von β-Catenin und einer Hemmung der Wnt-Signalisierung führt.

Einzigartigkeit

WAY 316606 Hydrochlorid ist einzigartig aufgrund seiner hohen Spezifität für sFRP-1 und seiner starken Wirkungen auf die Knochenbildung und das Haarfollikelwachstum . Im Gegensatz zu anderen Verbindungen, die auf verschiedene Komponenten des Wnt-Signalwegs abzielen, hemmt WAY 316606 Hydrochlorid direkt sFRP-1, was es zu einem wertvollen Werkzeug für die Untersuchung und möglicherweise die Behandlung von Erkrankungen im Zusammenhang mit diesem Weg macht .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Biologische Aktivität

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as WAY 316606 hydrochloride, is a small-molecule compound recognized for its significant biological activity, particularly in the modulation of the Wnt signaling pathway. This pathway plays a crucial role in various physiological processes, including cell proliferation, differentiation, and tissue homeostasis.

WAY 316606 acts primarily as an inhibitor of the secreted Frizzled-Related Protein-1 (sFRP-1), which is an endogenous antagonist of the Wnt signaling pathway. By inhibiting sFRP-1, this compound promotes the activation of Wnt signaling, leading to several downstream effects:

- Increased Bone Formation : Research indicates that WAY 316606 enhances bone formation in murine models by increasing total bone area in calvarial organ cultures.

- Impact on Hair Follicle Growth : The compound has also been implicated in stimulating hair follicle growth, suggesting potential applications in dermatological therapies.

Pharmacokinetics

The pharmacokinetic profile of WAY 316606 hydrochloride indicates good aqueous solubility and stability in both rat and human liver microsomes, which is essential for its bioavailability and therapeutic efficacy. Its distribution within cells occurs through various transport mechanisms, primarily localizing in the cytoplasm where it interacts with target proteins.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of WAY 316606 hydrochloride:

-

Bone Formation Study :

- In a controlled experiment using murine calvarial organ cultures, researchers demonstrated that treatment with WAY 316606 resulted in a statistically significant increase in bone area compared to untreated controls. This study highlights the compound's potential for treating osteoporosis and other bone-related disorders.

-

Dermatological Applications :

- A study focusing on hair follicle growth showed that WAY 316606 could enhance hair regeneration processes. This finding opens avenues for its application in treating conditions like alopecia.

- Antimicrobial Properties :

Eigenschaften

IUPAC Name |

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O4S2.ClH/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13;/h1-7,12-13,22-23H,8-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOYHLUHXQJNGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClF3N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.